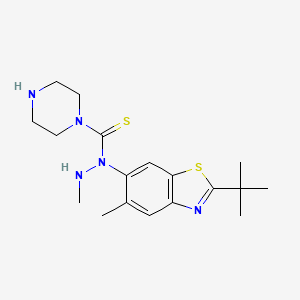

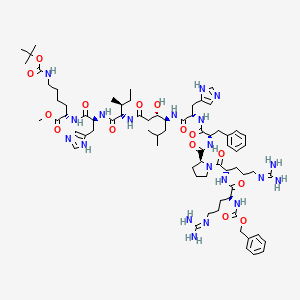

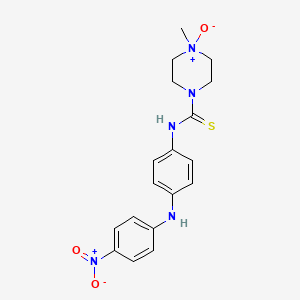

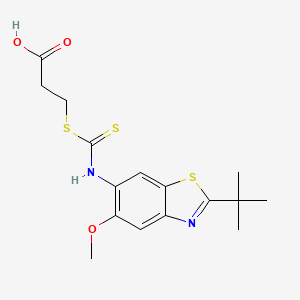

![molecular formula C14H13N3O2S B1668553 (3z)-3-Imino-8,9-dimethoxy-5,6-dihydro[1,3]thiazolo[4,3-a]isoquinoline-1-carbonitrile CAS No. 55393-37-8](/img/structure/B1668553.png)

(3z)-3-Imino-8,9-dimethoxy-5,6-dihydro[1,3]thiazolo[4,3-a]isoquinoline-1-carbonitrile

概要

準備方法

合成ルートと反応条件

CH-102の合成には、イソキノリンコア構造の形成が含まれます。具体的な合成ルートと反応条件は機密情報であり、広く公開されていません。 イソキノリン誘導体を合成するための一般的な方法は、通常、酸性条件下でのベンジルアミンとアルデヒドまたはケトンの環化反応を伴います。 .

工業生産方法

CH-102の工業生産方法は公表されていません。イソキノリン誘導体の大量合成には、通常、高い収率と純度を確保するために最適化された反応条件が使用されます。 これには、効率性とスケーラビリティを向上させるために、高度な触媒系や連続フロー反応器の使用が含まれる場合があります。 .

化学反応の分析

反応の種類

CH-102は、以下を含むさまざまな化学反応を起こします。

酸化: CH-102は酸化されてキノリン誘導体に変換されます。

還元: CH-102の還元により、テトラヒドロイソキノリン誘導体が生成されます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 通常、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要な生成物

これらの反応から生成される主要な生成物には、さまざまな置換イソキノリン誘導体が含まれ、これらは異なる生物活性と用途を持つ可能性があります。 .

科学研究における用途

CH-102には、以下を含むいくつかの科学研究用途があります。

化学: イソキノリン化学とその誘導体を研究するためのモデル化合物として使用されます。

生物学: 血小板凝集への影響と、心臓血管疾患における潜在的な治療用途について調査されています。

医学: 新しい抗凝固薬の開発における潜在的な用途について検討されています。

科学的研究の応用

CH-102 has several scientific research applications, including:

Chemistry: Used as a model compound to study isoquinoline chemistry and its derivatives.

Biology: Investigated for its effects on platelet aggregation and potential therapeutic applications in cardiovascular diseases.

Medicine: Explored for its potential use in developing new anticoagulant drugs.

Industry: Utilized in the synthesis of other bioactive isoquinoline derivatives for pharmaceutical research

作用機序

CH-102は、血小板活性化に関与するシグナル伝達経路を阻害することによって、血小板凝集を抑制します。血小板表面の特定の受容体に作用し、凝集を誘発するアゴニストの結合を阻害します。 この阻害は、細胞内カルシウムレベルの調節と、凝集過程に関与する主要な酵素の抑制を介して行われます。 .

類似化合物との比較

類似化合物

Chinoin-127: 血小板凝集阻害作用が類似している別のイソキノリン誘導体。

パパベリン: 血管拡張薬として使用されるイソキノリンアルカロイド。

ベルベリン: 抗菌作用と抗炎症作用を持つイソキノリンアルカロイド。

独自性

CH-102は、血小板凝集に対する特異的な阻害作用により、心臓血管疾患の研究に役立つ貴重な化合物です。 そのイソキノリンコア構造は、さまざまな化学修飾が可能であり、潜在的な治療用途を持つ幅広い誘導体の合成を可能にします。 .

特性

CAS番号 |

55393-37-8 |

|---|---|

分子式 |

C14H13N3O2S |

分子量 |

287.34 g/mol |

IUPAC名 |

3-imino-8,9-dimethoxy-5,6-dihydro-[1,3]thiazolo[4,3-a]isoquinoline-1-carbonitrile |

InChI |

InChI=1S/C14H13N3O2S/c1-18-10-5-8-3-4-17-13(9(8)6-11(10)19-2)12(7-15)20-14(17)16/h5-6,16H,3-4H2,1-2H3 |

InChIキー |

NKOJJXLZHFCSHK-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C(=C1)CCN3C2=C(SC3=N)C#N)OC |

正規SMILES |

COC1=C(C=C2C(=C1)CCN3C2=C(SC3=N)C#N)OC |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

CH 102; CH102; CH-102; Chinoin 102; Chinoin-102. |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

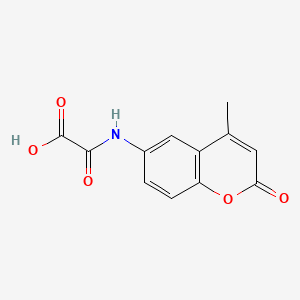

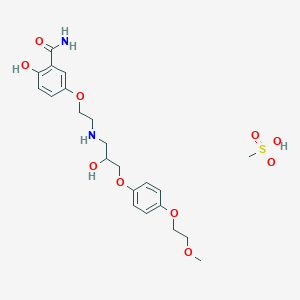

![2-Hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide](/img/structure/B1668483.png)